methyl 1-butyl-4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 1-butyl-4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure This compound features a pyrrole ring substituted with various functional groups, including a trifluoromethyl group, a cyclopropylcarbonyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-butyl-4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with a pyrrole derivative and introduce the desired substituents through a series of reactions, such as acylation, alkylation, and esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-butyl-4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Methyl 1-butyl-4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of biological macromolecules.
Medicine: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of specialty chemicals, such as agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-butyl-4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity through various pathways. The presence of the trifluoromethyl group, for example, can enhance binding affinity and selectivity, while the cyclopropylcarbonyl group may influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-butyl-4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl 1-butyl-4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-4-(fluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl 1-butyl-4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-4-(chloromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold for drug design and other applications.
Properties
Molecular Formula |
C16H21F3N2O4 |
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Molecular Weight |
362.34 g/mol |
IUPAC Name |
methyl 1-butyl-4-(cyclopropanecarbonylamino)-2-methyl-5-oxo-4-(trifluoromethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H21F3N2O4/c1-4-5-8-21-9(2)11(13(23)25-3)15(14(21)24,16(17,18)19)20-12(22)10-6-7-10/h10H,4-8H2,1-3H3,(H,20,22) |
InChI Key |
WYLBERWLUYRCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(C1=O)(C(F)(F)F)NC(=O)C2CC2)C(=O)OC)C |
Origin of Product |
United States |
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